3-(4-Bromophenyl)prop-2-yn-1-amine
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Overview
Description
3-(4-Bromo-phenyl)-prop-2-ynylamine is an organic compound that features a brominated phenyl ring attached to a propynylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-phenyl)-prop-2-ynylamine typically involves the following steps:
Bromination of Phenylacetylene: The starting material, phenylacetylene, undergoes bromination to introduce a bromine atom at the para position of the phenyl ring.
Amination: The brominated phenylacetylene is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-phenyl)-prop-2-ynylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylpropynylamines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(4-Bromo-phenyl)-prop-2-ynylamine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-phenyl)-prop-2-ynylamine involves its interaction with specific molecular targets. The bromine atom and the propynylamine group can participate in various binding interactions with enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chloro-phenyl)-prop-2-ynylamine: Similar structure but with a chlorine atom instead of bromine.
3-(4-Fluoro-phenyl)-prop-2-ynylamine: Contains a fluorine atom instead of bromine.
3-(4-Methyl-phenyl)-prop-2-ynylamine: Features a methyl group instead of a halogen.
Uniqueness
3-(4-Bromo-phenyl)-prop-2-ynylamine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific halogen bonding interactions, making this compound distinct from its chloro, fluoro, and methyl analogs.
Properties
CAS No. |
698338-34-0 |
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Molecular Formula |
C9H8BrN |
Molecular Weight |
210.07 g/mol |
IUPAC Name |
3-(4-bromophenyl)prop-2-yn-1-amine |
InChI |
InChI=1S/C9H8BrN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,7,11H2 |
InChI Key |
RILNDOLMVPZNPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CCN)Br |
Origin of Product |
United States |
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